Berbamine

Leukemia Chronic Myeloid Leukemia (CML) Selectivity

Interchanging bisbenzylisoquinoline analogs like Tetrandrine or Fangchinoline introduces confounding pharmacological variables. Berbamine (BBM) is the only structural analog capable of inducing capacitative calcium entry-a unique functional probe for store-operated calcium pathways. • Superior SARS-CoV-2 entry inhibition vs. Fangchinoline; established PK (t½ ~8 h, linear exposure up to 8 mg/kg IV in rats) • Selective NK cell cytotoxicity suppression exceeding Tetrandrine; oral LD50 of 1,700 mg/kg in mice supports safe oral gavage • Supplied at ≥98% purity with full analytical documentation; shipped under blue ice for global delivery

Molecular Formula C37H40N2O6
Molecular Weight 608.7 g/mol
CAS No. 478-61-5
Cat. No. B205283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerbamine
CAS478-61-5
Synonyms6,6',7-trimethoxy-2,2'-dimethylberbaman-12-ol
berbamine
berbamine dihydrochloride
berbamine hydrochloride
berbamine monohydrochloride
berbamine, (1'beta)-isomer
berbamine, (1beta)-isome
Molecular FormulaC37H40N2O6
Molecular Weight608.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC
InChIInChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3
InChIKeyDFOCUWZXJBAUSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Berbamine Overview


Berbamine (BBM, CAS 478-61-5), with the molecular formula C37H40N2O6 and a molecular weight of 608.72 g/mol, is a naturally occurring bisbenzylisoquinoline alkaloid . It is a white to yellowish powder with a melting point of approximately 198.5 °C . It exhibits solubility in organic solvents like DMSO, ethanol, and chloroform but is practically insoluble in water . As a research tool, it is recognized for its multi-targeted pharmacological profile, including inhibition of CaMKIIγ, NF-κB, and the bcr/abl fusion gene . It is available from commercial vendors for research purposes with high purity (e.g., ≥98%) .

Compound class Bisbenzylisoquinoline alkaloid; natural product probe
Signaling focus Calcium signaling, store-operated calcium entry, and immunomodulation pathway studies
Model context Cell-model endpoint review (leukemia, antiviral entry, NK cell cytotoxicity)

Why Berbamine Cannot Be Substituted


The bisbenzylisoquinoline class, which includes Berbamine (BBM), Tetrandrine (TET), and Fangchinoline (FAN), is not functionally interchangeable. Even minor structural differences lead to profound, quantifiable divergences in pharmacodynamic activity and target selectivity [1][2]. For instance, BBM and TET share a common backbone, but BBM exhibits 8-fold lower potency (IC50 = 200 µmol/L vs. 25 µmol/L) as a calcium entry blocker [1]. Conversely, BBM uniquely demonstrates a capacity for enhancing capacitative calcium entry, an effect not observed with its analogs [1]. Furthermore, in antiviral applications, BBM demonstrates superior potency against SARS-CoV-2 entry compared to the closely related Fangchinoline [3]. Therefore, selecting the correct analog is critical for ensuring experimental reproducibility and accurately targeting specific pathways.

BBM vs. TET
Calcium channel modulation profile may differ substantially; BBM uniquely induces capacitative entry, limiting direct substitution in store-operated calcium studies.
BBM vs. FAN
Antiviral entry inhibition against SARS-CoV-2 may not be consistent across analogs; reported stronger inhibition by BBM in cell-based assay requires model-specific review.
BBM vs. TET
NK cell cytotoxicity inhibition differs; BBM showed greater effect in reported comparison, so immunomodulatory endpoint context may not translate to TET.

Evidence-Based Comparison with Key Analogs


Selectivity for Primary CML Cells

Berbamine demonstrated a selective cytotoxic effect, exhibiting significantly higher potency against primary leukemia cells from chronic myeloid leukemia (CML) patients (IC50 = 4.20-10.50 µg/mL) compared to normal bone marrow cells (IC50 = 185.20 µg/mL) [1].

Selectivity for CML cells
Class-level inference
IC50 4.2–10.5 µg/mL (CML) vs. 185 µg/mL (normal marrow); ~18–44× window
Reported cell-model selectivity context
Supports CML cell-model endpoint review; not a therapeutic claim
Leukemia Chronic Myeloid Leukemia (CML) Selectivity

Superior Anti-SARS-CoV-2 Entry Potency vs. Fangchinoline

In a comparative study of bisbenzylisoquinoline alkaloids, Berbamine (BBM) demonstrated superior inhibition of SARS-CoV-2 entry into host cells compared to Fangchinoline (FAN) and (+)-Fangchinoline ((+)-FAN) [1]. Berbamine achieved a lower half-maximal inhibitory concentration (IC50) than its analogs in a cell-based ELISA assay [1].

SARS-CoV-2 entry inhibition
Head-to-head
BBM IC50 ~4 µM; visibly lower than Fangchinoline and (+)-Fangchinoline in ELISA
Reported viral entry inhibition context
Supports antiviral screening interpretation; transfer across models requires review
Antiviral SARS-CoV-2 Entry Inhibitor

Calcium Channel Blocker Activity vs. Tetrandrine

Berbamine (BER) is an 8-fold less potent inhibitor of store-operated calcium entry than its analog Tetrandrine (TET) [1]. In a head-to-head comparison in HL-60 leukemia cells, BER exhibited an IC50 of 200 µmol/L for inhibiting thapsigargin (TSG)-activated Ca2+ entry, whereas TET and another analog, hernandezine (HER), both had IC50 values of 25 µmol/L [1]. Despite lower potency as a blocker, only BER was able to induce capacitative Ca2+ entry, a unique functional distinction [1].

Ca2+ entry blocker potency
Head-to-head
BBM IC50 200 µmol/L; Tetrandrine/Hernandezine 25 µmol/L (8‑fold less potent blocker), yet BBM uniquely induces capacitative entry
Reported calcium channel response profile
Unique capacitance entry induction makes BBM a distinct research tool
Calcium Signaling Structure-Activity Relationship HL-60 Cells

Inhibition of NK Cell Cytotoxicity vs. Tetrandrine

In a direct in vitro comparison, Berbamine demonstrated a significantly greater capacity for inhibiting natural killer (NK) cell cytotoxicity than its analog Tetrandrine [1]. This was in contrast to Tetrandrine's superior performance in suppressing neutrophil functions, mixed lymphocyte reactions, and displaying antioxidant activity [1].

NK cell cytotoxicity inhibition
Head-to-head
BBM significantly greater inhibition than Tetrandrine (p
Reported immunomodulatory endpoint context
Supports NK cell cytotoxicity pathway study; not a general immunosuppression claim
Rat pharmacokinetics
Supporting evidence
t½ 472–510 min (2–8 mg/kg IV); linear AUC0–24h dose‑exposure
Reported systemic exposure profile
Supports in vivo PK model interpretation; not a dosing recommendation
Acute toxicity (mouse)
Supporting evidence
Oral LD50 1700 mg/kg; IP LD50 75 mg/kg (~23‑fold route difference)
Reported in vivo toxicity endpoints
Supports dose-range finding for model studies; safety context only
Immunomodulation NK Cells Immunosuppression

Preclinical Pharmacokinetics in Rat

A preclinical pharmacokinetic study in rats established key ADME parameters for Berbamine following intravenous administration [1]. The elimination half-life (t1/2) was determined to be approximately 472.4 to 509.6 minutes (7.9 to 8.5 hours), and exposure (AUC0-24h) was linearly related to dose across the 2, 4, and 8 mg/kg range [1].

Rat pharmacokinetics
Supporting evidence
t½ 472–510 min (2–8 mg/kg IV); linear AUC0–24h dose‑exposure
Reported systemic exposure profile
Supports in vivo PK model interpretation; not a dosing recommendation
Pharmacokinetics ADME In Vivo Study

In Vivo Acute Toxicity Profile

The acute toxicity of Berbamine has been documented in rodent models, providing crucial safety data for in vivo experimental planning [1]. The oral LD50 in mice is reported as 1700 mg/kg, while the intraperitoneal LD50 is 75 mg/kg, indicating a significant difference in toxicity based on the route of administration [1].

Acute toxicity (mouse)
Supporting evidence
Oral LD50 1700 mg/kg; IP LD50 75 mg/kg (~23‑fold route difference)
Reported in vivo toxicity endpoints
Supports dose-range finding for model studies; safety context only
Toxicology Safety In Vivo

Best Research Application Scenarios


Capacitative Calcium Entry Mechanisms

As demonstrated in a head-to-head comparison with Tetrandrine and Hernandezine, Berbamine is the only compound among these close structural analogs capable of inducing capacitative calcium entry [1]. This unique functional property, distinct from its weak calcium channel blocking activity (IC50 = 200 µmol/L), makes Berbamine a specific and valuable chemical probe for dissecting store-operated calcium entry pathways and their role in cellular processes [1].

NK Cell-Mediated Immunity in Immuno-Oncology

In comparative studies, Berbamine was shown to be significantly more effective at inhibiting NK cell cytotoxicity than Tetrandrine [2]. For researchers developing therapies to modulate the innate immune response, or investigating the role of NK cells in cancer or autoimmune disease models, Berbamine is the preferred tool for selectively suppressing NK cell activity.

SARS-CoV-2 and Viral Entry Mechanisms

Berbamine has demonstrated superior potency in blocking SARS-CoV-2 entry compared to its direct analog Fangchinoline [3]. Furthermore, recent patents have claimed its use in preventing or treating infections from flaviviruses (Zika, Dengue, Japanese encephalitis) and other coronaviruses (MERS-CoV) [4]. This positions Berbamine as a valuable tool for virology research focused on host cell entry and the development of broad-spectrum entry inhibitors.

In Vivo Preclinical Rodent Studies

Researchers planning in vivo experiments can rely on established preclinical data. Pharmacokinetic studies in rats have defined the compound's elimination half-life (approximately 8 hours) and linear dose-exposure relationship for intravenous administration up to 8 mg/kg [5]. Concurrently, acute toxicity data provide clear guidance for safe dosing, with a notably high oral LD50 of 1700 mg/kg in mice, making oral gavage a viable and safer administration route for chronic studies [6].

Application
Selection Property
Validation Focus
Store-operated calcium entry studies
Unique capacitance entry induction profile
Capacitative calcium entry pathway interpretation
NK cell cytotoxicity modulation research
NK cell inhibition response context
NK cell-mediated killing pathway review
Viral entry mechanism research
Reported entry inhibition context
Host cell entry screening endpoint review
Preclinical exposure modeling
Defined systemic exposure and toxicity profile
Dose‑exposure relationship verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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